8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one
説明
The compound 8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one (CAS: 845666-73-1) is a chromen-4-one (flavone) derivative with a molecular formula of C₂₄H₂₅F₃N₂O₄ (MW: 462.47 g/mol) . Its structure features:
- A trifluoromethyl group at the C-2 position, enhancing lipophilicity and metabolic stability.
- A 4-methoxyphenyl substituent at C-3, contributing to π-π stacking interactions in biological targets.
- A 7-hydroxy group and a piperazine-ethyl moiety at C-8, which modulate solubility and receptor binding .
特性
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N2O4/c1-3-28-10-12-29(13-11-28)14-18-19(30)9-8-17-21(31)20(15-4-6-16(32-2)7-5-15)23(24(25,26)27)33-22(17)18/h4-9,30H,3,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQOIQXRJJVQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)OC)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one is a member of the chromenone family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H22F3N2O4
- Molecular Weight : 448.43 g/mol
Biological Activity Overview
Research indicates that chromenone derivatives, including the specified compound, exhibit a range of biological activities:
- Anticancer Activity : Several studies have highlighted the cytotoxic effects of chromenone derivatives against various cancer cell lines.
- Antimicrobial Properties : The compound may also possess antimicrobial activity, contributing to its potential as a therapeutic agent.
- Anti-inflammatory Effects : Chromenones are often evaluated for their anti-inflammatory properties, which could enhance their therapeutic profile.
Anticancer Activity
The anticancer activity of this compound has been investigated in various studies:
Case Studies and Research Findings
-
Cytotoxicity Assessment :
- In vitro studies using MTT assays have shown that chromenone derivatives exert moderate to high cytotoxic effects on leukemia cell lines such as HL-60 and MOLT-4, with IC50 values indicating significant potency against these cells .
- A specific study reported IC50 values of 24.4 ± 2.6 μM against MOLT-4 cells, suggesting strong potential for further development as an anticancer agent .
-
Mechanism of Action :
- The mechanism underlying the anticancer effects is believed to involve apoptosis induction in cancer cells. Chromenones may activate intrinsic pathways leading to cell death, as evidenced by morphological changes observed in treated cells .
- Additionally, chromenones have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, including the VEGFR pathway .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other chromenone derivatives:
| Compound Name | Anticancer Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| Chromenone A | Moderate | 30.0 | Apoptosis induction |
| Chromenone B | High | 22.0 | Signaling inhibition |
| 8-[Ethylpiperazin] Chromenone | High | 24.4 ± 2.6 | Apoptosis and signaling inhibition |
科学的研究の応用
Chemistry
The compound serves as a building block for synthesizing more complex molecules . Its unique chromenone core allows for modifications that can lead to new derivatives with enhanced properties.
Biology
Studies indicate that this compound exhibits potential antimicrobial and anticancer activities . Research has shown its ability to inhibit certain bacterial strains and cancer cell lines, making it a candidate for further investigation in drug development.
Medicine
Due to its unique structural characteristics, it is being investigated as a therapeutic agent . Preliminary studies suggest that it may interact with specific biological targets, modulating enzyme activity and influencing various biological pathways.
Industry
In industrial applications, the compound is utilized in the development of new materials and as a precursor for various chemicals used in manufacturing processes.
Anticancer Activity
A study conducted on the anticancer properties of 8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one demonstrated significant cytotoxic effects on several cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells through the activation of specific signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical) | 20 | Inhibition of cell proliferation |
| A549 (Lung) | 18 | Modulation of cell cycle regulators |
Antimicrobial Activity
Another study assessed its antimicrobial efficacy against common pathogens. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
類似化合物との比較
Comparison with Structural Analogs
Structural Modifications and Pharmacological Profiles
The following table compares key structural analogs and their reported activities:
Key Findings from Comparative Studies
Substituent Effects on Activity
- C-3 Position : The 4-methoxyphenyl group in the target compound (vs. benzimidazole in or phenyl in ) may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets.
- C-8 Position: The ethylpiperazine moiety (target compound) vs. methylpiperazine () or hydroxyethylpiperazine () alters basicity and hydrogen-bonding capacity.
- Trifluoromethyl vs. Chlorine : The target compound’s CF₃ group at C-2 (vs. Cl in ) increases electronegativity, influencing binding to targets like kinases or GPCRs .
Structure-Activity Relationship (SAR) Analysis
- Piperazine Flexibility : Ethyl/methyl groups on piperazine (target vs. ) modulate conformational flexibility, impacting receptor selectivity.
- Electron-Withdrawing Groups : The trifluoromethyl group (target) enhances metabolic stability compared to electron-donating groups (e.g., methoxy in ).
- Hybrid Structures: Spirodiazepine analogs () diverge from chromenone scaffolds but retain CNS activity, suggesting core flexibility in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
